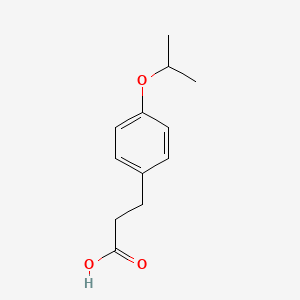

3-(4-Isopropoxyphenyl)propanoic acid

Descripción general

Descripción

3-(4-Isopropoxyphenyl)propanoic acid: is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a propanoic acid group attached to a phenyl ring, which is further substituted with an isopropoxy group at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-(4-Isopropoxyphenyl)propanoic acid typically begins with commercially available 4-isopropoxybenzaldehyde.

Grignard Reaction: The aldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and efficient recycling of reagents to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-(4-Isopropoxyphenyl)propanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), or sulfonating agents (SO3/H2SO4).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of nitro, halogen, or sulfonic acid groups on the phenyl ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Precursor for Drug Development:

3-(4-Isopropoxyphenyl)propanoic acid can serve as a precursor for synthesizing complex molecules used in pharmaceuticals targeting inflammatory conditions. Its structural properties allow modifications that can enhance biological activity . -

Therapeutic Potential:

Research indicates that compounds similar to this compound may exhibit anti-inflammatory and analgesic effects, making them suitable candidates for pain management therapies . -

Structure-Activity Relationship Studies:

Investigations into the pharmacodynamics of this compound are essential for understanding its interaction with biological targets such as enzymes or receptors. Structure-activity relationship (SAR) studies help elucidate how changes in its structure affect efficacy and safety profiles .

Material Science Applications

-

Polymer Development:

The compound's chemical structure allows its use in the synthesis of new polymers or coatings, potentially leading to materials with enhanced properties such as thermal stability or mechanical strength . -

Coatings and Additives:

Its reactivity can be exploited in formulating coatings that require specific adhesion or durability characteristics, benefiting industries like automotive and aerospace.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(4-Isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Alternatively, it may modulate the activity of nuclear receptors, influencing gene expression and cellular responses.

Comparación Con Compuestos Similares

3-(4-Methoxyphenyl)propanoic acid: Similar structure with a methoxy group instead of an isopropoxy group.

3-(4-Ethoxyphenyl)propanoic acid: Similar structure with an ethoxy group instead of an isopropoxy group.

3-(4-Butoxyphenyl)propanoic acid: Similar structure with a butoxy group instead of an isopropoxy group.

Uniqueness: 3-(4-Isopropoxyphenyl)propanoic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and physicochemical characteristics, making it a valuable compound for various applications.

Actividad Biológica

3-(4-Isopropoxyphenyl)propanoic acid, also known as 2-Hydroxy-3-(4-isopropoxyphenyl)propanoic acid, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₄O₃

- Molecular Weight : 288.39 g/mol

- Melting Point : Approximately 165-168 °C

- Boiling Point : Approximately 414.4 °C

The compound features a propanoic acid backbone with a para-substituted isopropoxy group on the phenyl ring, which influences its biological properties and interactions with various biological systems.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Its structure allows it to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases.

2. Antioxidant Activity

The compound has demonstrated antioxidant properties, likely attributed to its phenolic structure. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Preliminary studies suggest that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

3. Interaction with Gut Microbiota

Recent studies have explored the interaction of this compound with gut microbiota, particularly its role in metabolic regulation through receptors like GPR41 and GPR43. These receptors are involved in short-chain fatty acid signaling pathways, which are essential for maintaining gut health and metabolic homeostasis.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : It may modulate the activity of various receptors involved in metabolic regulation and inflammation.

- Gene Expression Regulation : The compound has been shown to influence the expression of genes related to lipid metabolism and inflammatory responses.

- Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals, reducing oxidative stress .

Case Study 1: Antioxidant Efficacy

A study evaluating the antioxidant activity of various phenolic compounds found that this compound exhibited a significant reduction in DPPH radical levels, indicating strong scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Metabolic Health Impact

In animal models, administration of this compound resulted in improved metabolic profiles, including reduced fasting glucose levels and enhanced lipid metabolism. These effects suggest potential applications in managing metabolic disorders such as obesity and type 2 diabetes .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Notable Activity |

|---|---|---|

| 2-Hydroxy-3-(4-hydroxyphenyl)propanoic Acid | Hydroxyl group | Strong antioxidant |

| 2-Hydroxy-3-(4-methoxyphenyl)propanoic Acid | Methoxy group | Neuroprotective effects |

| 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid | Hydroxycinnamic derivative | Antidiabetic and anticancer activities |

This comparison highlights the unique substitution pattern of this compound, which may confer distinct biological activities compared to structurally similar compounds.

Future Directions

Research into this compound is ongoing, with particular interest in its potential therapeutic applications in metabolic disorders and chronic inflammatory conditions. Further studies are needed to elucidate its mechanisms of action fully and assess its safety profile for clinical use.

Propiedades

IUPAC Name |

3-(4-propan-2-yloxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7,9H,5,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSXOGLLGCFBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79669-11-7 | |

| Record name | 3-[4-(propan-2-yloxy)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.